An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Bromo-1,3-dimethyl-1H-indole
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Bromo-1,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 4-Bromo-1,3-dimethyl-1H-indole. As a Senior Application Scientist, this document moves beyond a simple listing of spectral data, offering a comprehensive examination of the structural and electronic factors that determine the observed chemical shifts. This guide will delve into the influence of the bromo and methyl substituents on the indole ring, providing predicted spectral data based on established principles of NMR spectroscopy. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition of high-quality NMR data for this and similar molecules, ensuring scientific integrity and reproducibility. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who rely on NMR spectroscopy for the unambiguous structural elucidation of novel compounds.
Introduction: The Role of NMR in the Structural Elucidation of Substituted Indoles
The indole scaffold is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and the ability to be readily functionalized make it a privileged structure in drug discovery. The precise characterization of substituted indoles is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.
This guide focuses on 4-Bromo-1,3-dimethyl-1H-indole, a compound featuring key substitutions that significantly influence its electronic and, consequently, its spectral properties. The presence of a bromine atom at the C4 position, a methyl group at the C3 position, and a methyl group on the indole nitrogen (N1) creates a distinct magnetic environment for each proton and carbon atom. Understanding the interplay of the inductive and mesomeric effects of these substituents is crucial for the accurate interpretation of the resulting ¹H and ¹³C NMR spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-1,3-dimethyl-1H-indole
Due to the absence of directly published experimental data for 4-Bromo-1,3-dimethyl-1H-indole, the following chemical shifts are predicted based on the analysis of substituent effects on the parent indole ring and related substituted analogs. These predictions are grounded in the fundamental principles of NMR spectroscopy and data from closely related structures.[1]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts are summarized in Table 1 . The predictions are based on the known shifts of 1-methylindole, 3-methylindole, and the influence of a bromine substituent on the benzene portion of the indole ring.[1][2] The solvent is assumed to be CDCl₃.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale for Prediction |
| H-2 | ~7.0 - 7.2 | s | - | The N-methylation and the C3-methylation will influence this position. The singlet nature arises from the absence of adjacent protons. |
| H-5 | ~7.1 - 7.3 | d | J = ~8.0 | The bromine at C4 will deshield this proton. It will appear as a doublet due to coupling with H-6. |
| H-6 | ~6.9 - 7.1 | t | J = ~7.5 | This proton will be a triplet due to coupling with H-5 and H-7. |
| H-7 | ~7.4 - 7.6 | d | J = ~8.0 | The bromine at the adjacent C4 position will have a deshielding effect. It will appear as a doublet due to coupling with H-6. |
| N1-CH₃ | ~3.7 - 3.9 | s | - | The chemical shift for an N-methyl group on an indole ring typically falls in this region.[2] |
| C3-CH₃ | ~2.3 - 2.5 | s | - | The C3-methyl group will appear as a singlet in this characteristic region for a methyl group on an aromatic ring. |
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-1,3-dimethyl-1H-indole in CDCl₃.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented in Table 2 . These predictions are derived from the known chemical shifts of 1-methylindole and the anticipated electronic effects of the bromo and methyl substituents.[2] The solvent is assumed to be CDCl₃.
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-2 | ~128 - 130 | The N-methylation and C3-methylation will influence the electronic environment of this carbon. |
| C-3 | ~112 - 115 | The attachment of the methyl group will significantly shift this carbon's resonance. |
| C-3a | ~128 - 130 | This quaternary carbon's shift is influenced by both the pyrrole and benzene ring substituents. |
| C-4 | ~113 - 116 | The direct attachment of the electronegative bromine atom will cause a significant downfield shift (ipso-effect). |
| C-5 | ~122 - 124 | The bromine at C4 will have a deshielding effect on this carbon. |
| C-6 | ~121 - 123 | This carbon will be least affected by the substituents on the pyrrole ring. |
| C-7 | ~110 - 112 | The bromine at the adjacent C4 position will have a shielding effect (ortho-effect). |
| C-7a | ~136 - 138 | This quaternary carbon is adjacent to the nitrogen and part of the benzene ring, influenced by the N-methylation. |
| N1-CH₃ | ~32 - 34 | This is a typical chemical shift for an N-methyl group on an indole ring.[2] |
| C3-CH₃ | ~9 - 11 | The chemical shift for a methyl group attached to an sp²-hybridized carbon of the indole ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-1,3-dimethyl-1H-indole in CDCl₃.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed experimental protocol is provided. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument operation.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
Materials:
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4-Bromo-1,3-dimethyl-1H-indole (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]
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Deuterated chloroform (CDCl₃) of high purity (≥99.8% D)
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High-quality 5 mm NMR tube
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Pasteur pipette
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Small vial
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Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)[3]
Procedure:
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Weighing the Sample: Accurately weigh the desired amount of 4-Bromo-1,3-dimethyl-1H-indole in a clean, dry vial.[3][4]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4] Gently swirl or vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[3]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube.
-
Internal Standard (Optional): If an internal standard is required for precise chemical shift referencing, add a very small amount of TMS to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing a high-quality NMR sample.
NMR Instrument Parameters and Data Acquisition
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): This will depend on the sample concentration, but typically ranges from 1024 to 4096 scans.
-
Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.[5]
Logical Flow of NMR Data Acquisition:
Caption: Step-by-step process for acquiring NMR spectra.
Mechanistic Insights into Substituent Effects
The predicted chemical shifts for 4-Bromo-1,3-dimethyl-1H-indole are a direct consequence of the electronic effects exerted by the substituents on the indole ring.
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N1-Methyl Group: The methyl group on the nitrogen atom is an electron-donating group. This increases the electron density in the pyrrole ring, generally leading to a slight shielding (upfield shift) of the pyrrole protons and carbons compared to the unsubstituted indole.
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C3-Methyl Group: The methyl group at the C3 position is also electron-donating through an inductive effect. This will influence the chemical shifts of the adjacent C2 and C3a carbons.
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C4-Bromo Group: The bromine atom at the C4 position exerts two opposing effects:
-
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bond, which tends to deshield (downfield shift) nearby protons and carbons.
-
Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic ring, increasing electron density, particularly at the ortho and para positions. This effect generally leads to shielding (upfield shift).
-
The final observed chemical shift is a balance of these effects. For the aromatic protons and carbons, the interplay between the inductive and mesomeric effects of the bromine atom, combined with the electron-donating nature of the methyl groups, will determine their precise resonance frequencies.
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 4-Bromo-1,3-dimethyl-1H-indole. By understanding the fundamental principles of substituent effects on the indole nucleus, researchers can confidently interpret the NMR spectra of this and related compounds. The detailed experimental protocol outlined herein serves as a robust framework for obtaining high-quality, reliable data, which is essential for the unambiguous structural characterization required in modern chemical research and drug development.
References
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
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Sample Preparation - Max T. Rogers NMR. (n.d.). Retrieved from [Link]
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N‐Methylindole - ResearchGate. (n.d.). Retrieved from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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McNeil Group NMR Guide. (n.d.). Retrieved from [Link]
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Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. (n.d.). Retrieved from [Link]
- DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. (1963). Canadian Journal of Chemistry, 41(8), 2067-2073.
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NMR Sample Preparation: The Complete Guide - Organomation. (2023, August 29). Retrieved from [Link]
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General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]
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Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]
